[4-(Trifluoromethyl)phenyl] cyanate
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYPQIYMWDTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)phenyl] cyanate typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with suitable reagents under controlled conditions. One common method is the reaction of 4-(trifluoromethyl)phenyl isocyanate with potassium cyanate in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Synthetic Pathways
While direct synthesis of [4-(Trifluoromethyl)phenyl] cyanate is not explicitly detailed in the literature, its formation can be inferred from related methodologies:
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Cyanotrifluoromethylation : Copper-mediated reactions using trifluoromethyl hypervalent iodine reagents (e.g., Togni reagent) and cyanide sources like CuCN enable simultaneous introduction of CF₃ and CN groups to styrenes . Though not directly applied here, analogous conditions could theoretically yield aryl cyanates.
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Isocyanate Precursor : The compound may serve as an intermediate in synthesizing isocyanates. For example, nitration of o-chlorotrifluoromethyl benzene followed by reduction and reaction with triphosgene yields 4-chloro-3-(trifluoromethyl)phenyl isocyanate , suggesting cyanate esters could form during such sequences.
Hydrolysis and Rearrangement
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Hydrolysis to Isocyanates : Under acidic or basic conditions, aryl cyanates hydrolyze to isocyanates, which are pivotal in urethane and urea synthesis. For instance, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is synthesized via intermediates likely involving cyanate derivatives .
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Thermal Stability : Cyanate esters typically undergo cyclotrimerization at elevated temperatures to form triazine networks, though no direct data exists for this specific derivative.
Electrophilic and Nucleophilic Reactions
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Nucleophilic Substitution : The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack. For example, reactions with amines could yield urea derivatives, as seen in the synthesis of AR antagonists .
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Cross-Coupling : Palladium-catalyzed reactions (e.g., with XantPhos ligands) facilitate C–C bond formation. Aryl cyanates may participate in similar couplings, as demonstrated in cyanoalkylation of alkenes using Pd/Al(OiPr)₃ systems .
Table 1: Key Reaction Conditions and Outcomes
Challenges and Limitations
Scientific Research Applications
Chemistry
[4-(Trifluoromethyl)phenyl] cyanate is utilized as a building block in organic synthesis. It can be involved in:
- Fluorescent Probes : Employed in the development of photoinduced electron transfer (PET) sensors, which are crucial for biological imaging and detection .
- Chemical Reactions : Participates in nucleophilic substitution and addition reactions, leading to the formation of various derivatives used in further chemical research .
Biology
In biological research, this compound is significant for:
- Biochemical Modifications : The trifluoromethyl group enhances the stability and bioactivity of compounds, making them suitable for targeting specific enzymes and receptors .
- Fluorescent Imaging : Used in creating sensors that can detect biological molecules, aiding in imaging techniques that require high sensitivity .
Medicine
This compound serves as an intermediate in synthesizing pharmaceutical agents, particularly:
- Anticancer Drugs : It is involved in the synthesis of drugs like Sorafenib, a multi-kinase inhibitor used to treat advanced renal cell carcinoma . The compound's ability to modify bioactive compounds makes it valuable in developing new therapeutic agents.
Industrial Applications
In industrial settings, this compound is employed for:
- Specialty Chemicals Production : Utilized in creating materials with unique properties such as high thermal stability and resistance to degradation .
- Agrochemicals : Its stability and reactivity make it suitable for developing pesticides and herbicides that require precise targeting mechanisms.
Case Studies
- Development of Fluorescent Sensors :
- Synthesis of Sorafenib :
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)phenyl] cyanate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The cyanate group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a cyanate group.
4-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group and is used in different synthetic applications.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group and is used in the synthesis of various organic compounds.
Uniqueness
[4-(Trifluoromethyl)phenyl] cyanate is unique due to the presence of both the trifluoromethyl and cyanate groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields.
Biological Activity
[4-(Trifluoromethyl)phenyl] cyanate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by affecting angiogenesis and inducing apoptosis in cancer cells. For instance, related compounds have been noted to interact with cellular pathways that regulate cell proliferation and survival .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In experimental models, it has demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, such as kinases related to cancer progression .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Apoptosis Induction : Similar compounds have been shown to promote apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
- Inhibition of Angiogenesis : Compounds with similar structural motifs have demonstrated the ability to inhibit angiogenesis, which is essential for tumor growth and metastasis. This is achieved through the downregulation of vascular endothelial growth factor (VEGF) .
Case Study 1: Anticancer Properties
A study focusing on a related compound demonstrated significant anticancer activity against A549 lung cancer cells, with an IC50 value indicating effective inhibition of cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
In a model of carrageenan-induced arthritis in rats, this compound showed a marked reduction in paw swelling compared to control groups. The percentage inhibition of edema was statistically significant (p < 0.05), suggesting potential therapeutic applications in inflammatory diseases .
Toxicity Profile
Toxicological assessments indicate that while this compound exhibits promising biological activities, it also poses potential risks. Studies on related compounds have reported cytotoxic effects at higher concentrations, necessitating careful evaluation of dosage in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-(Trifluoromethyl)phenyl] cyanate?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-(trifluoromethyl)phenol with cyanogen bromide (CNBr) under anhydrous conditions yields the cyanate ester. Purity (>93%) is achieved via column chromatography or recrystallization, with reaction conditions (e.g., temperature, solvent polarity) critically influencing yield .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC or HPLC.
Q. How is this compound characterized structurally?
- Techniques : Single-crystal X-ray diffraction (e.g., as in 3-[4-(trifluoromethyl)phenyl]propanoic acid studies) resolves bond lengths and angles, while NMR (¹H/¹³C, ¹⁹F) identifies electronic environments. IR spectroscopy confirms cyanate (C≡N) and trifluoromethyl (C-F) functional groups .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT) to validate assignments.
Q. What solvents and storage conditions are optimal for this compound?
- Guidelines : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Use anhydrous aprotic solvents (e.g., DCM, THF) for reactions, as moisture degrades cyanates .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties in reaction mechanisms?
- Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing (-I effect), polarizing the phenyl ring and activating para/ortho positions for electrophilic substitution. This enhances reactivity in coupling reactions (e.g., Suzuki-Miyaura) and stabilizes transition states via resonance .
- Case Study : In aryl cyanate esters, -CF₃ increases electrophilicity, accelerating nucleophilic attack at the cyanate carbon .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
- Approach : Cross-validate NMR/X-ray data to address discrepancies. For example, in 3-[4-(trifluoromethyl)phenyl]propanoic acid, X-ray confirmed dimerization via O–H⋯O hydrogen bonds, explaining anomalous NMR peaks .
- Tools : Use dynamic NMR or variable-temperature studies to assess conformational flexibility.
Q. How can computational modeling predict biological interactions of this compound derivatives?
- Methods : Perform molecular docking (e.g., AutoDock Vina) to simulate binding with enzymes (e.g., cytochrome P450). The -CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability and target affinity .
- Validation : Correlate in silico results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
